Scientific Field: Organic Chemistry
Summary of the Application: 3-Chloropyridine is used as an intermediate in many chemical reactions . It’s primarily used in the development of pharmaceuticals, agrochemicals, and metal complexes .
Results or Outcomes: The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
Scientific Field: Organic Synthesis
Summary of the Application: 3-Chloropyridine is synthesized for use in various chemical reactions .
Methods of Application or Experimental Procedures: 3-Chloropyridine is formed by reacting pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion .
Results or Outcomes: The result of this process is the formation of 3-Chloropyridine .
Summary of the Application: 3-Chloropyridine is a substrate for many coupling processes .
Methods of Application or Experimental Procedures: The compound is used in various coupling reactions, including the Heck reaction, Suzuki reaction, and Ullmann reaction .
Results or Outcomes: These reactions result in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Scientific Field: Agrochemistry
Summary of the Application: 2-Chloropyridine, an isomer of 3-Chloropyridine, is used in the agricultural business to produce fungicides and insecticides .
Results or Outcomes: The use of 2-Chloropyridine in the production of fungicides and insecticides helps in the protection of crops from pests and diseases .
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
Results or Outcomes: The production of antihistamines and antiarrythmics helps in the treatment of allergies and heart rhythm disorders, respectively .
Scientific Field: Material Science
Summary of the Application: 3-Chloropyridine is used in the production of nitrogen-doped graphene .
Results or Outcomes: The use of 3-Chloropyridine for graphene growth yields predominantly pyridinic-type nitrogen-doped graphene .
3-Chloropyridine is an aromatic compound with the molecular formula C₅H₄ClN. It exists as a colorless liquid and is classified as an isomer of chloropyridine. This compound is notable for its role as a building block in organic synthesis, participating in various coupling reactions such as the Heck reaction, Suzuki reaction, and Ullmann reaction, which are essential for forming carbon-carbon bonds in organic compounds .
3-Chloropyridine is considered a hazardous compound. It's important to handle it with appropriate precautions in a well-ventilated laboratory setting due to its:
Research indicates that 3-Chloropyridine exhibits various biological activities. It has been studied for its potential antifungal properties and as an inhibitor of certain enzymes. The compound's structural characteristics allow it to interact with biological targets, making it a subject of interest in medicinal chemistry .
Several methods exist for synthesizing 3-Chloropyridine:
3-Chloropyridine finds applications across various fields:
Studies on 3-Chloropyridine have focused on its interactions with various biological systems. For instance, investigations into its enzyme inhibition capabilities have revealed potential therapeutic applications. Additionally, research into its interactions with other chemical compounds highlights its reactivity and versatility in synthesis .
3-Chloropyridine is part of a family of chlorinated pyridines, each with unique properties and applications. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloropyridine | C₅H₄ClN | Used extensively in agrochemical synthesis. |
| 4-Chloropyridine | C₅H₄ClN | Exhibits different reactivity patterns compared to 3-chloropyridine. |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | More potent antifungal activity than 3-chloropyridine. |
| 3-Bromopyridine | C₅H₄BrN | Similar structure but with bromine substituent; different reactivity profile. |
What distinguishes 3-Chloropyridine from its counterparts is its specific position of chlorination on the pyridine ring, which affects its reactivity and the types of reactions it can undergo. This positioning allows it to participate effectively in various coupling reactions while maintaining distinct biological activities that may not be present in other isomers.
The Ciamician-Dennstedt rearrangement represents a fundamental transformation for converting pyrrole substrates into halogenated pyridine derivatives through strategic ring expansion processes. This reaction involves the interaction of dichlorocarbene with pyrrole rings, followed by base-promoted rearrangement to yield chloropyridine products. The mechanism proceeds through initial cyclopropanation of the pyrrole substrate with dichlorocarbene generated from chloroform and sodium hydroxide, creating a dichlorocyclopropane intermediate that subsequently undergoes rearrangement to form 3-chloropyridine.
The selectivity of this transformation depends critically on the substitution pattern of the starting pyrrole substrate and the reaction conditions employed. Recent mechanistic investigations have demonstrated that steric effects play a dominant role in determining regioselectivity during the cyclopropanation step, with computational studies supporting the importance of the initial carbene addition as the selectivity-determining event. The subsequent electrocyclic ring opening process that forges the pyridine core proceeds with diminished torquoselectivity effects due to compensatory homoaromatic stabilization that counterbalances orbital-controlled preferences.
Advanced methodologies utilizing chlorodiazirine reagents have emerged as powerful alternatives for pyrrole-to-pyridine ring expansion transformations. These reagents serve as thermal precursors to chlorocarbenes, enabling selective generation of 3-arylpyridine motifs through insertion of aryl carbynyl cation equivalents into pyrrole cores. The chlorodiazirine approach offers significant advantages over traditional haloform-based protocols, including improved functional group tolerance and enhanced reaction control.
Photochemical activation of arylchlorodiazirines provides access to halocarbene intermediates that participate in selective one-carbon ring expansion reactions with nitrogen-substituted pyrroles. The nitrogen substituent of the pyrrole substrate plays essential roles in increasing substrate scope by preventing product degradation, enhancing yields through suppression of co-product inhibition, and activating the resulting azinium products toward subsequent synthetic manipulations. Thermal analysis using differential scanning calorimetry has revealed important safety benefits of photolyzing rather than thermolyzing these energetic reagents.
Recent developments have expanded the range of carbene sources available for pyrrole ring expansion reactions, including 1,1-dibromoalkanes as bromocarbene precursors. Dibromofluoromethane has proven particularly effective as a bromofluorocarbene source, enabling one-carbon ring expansion of readily available indoles and pyrroles to structurally diverse 3-fluorinated quinolines and pyridines. This methodology requires only short reaction times of approximately ten minutes and can be performed under ambient atmospheric conditions.
The mechanism of these transformations involves initial cyclopropanation followed by electrocyclic ring opening, similar to traditional Ciamician-Dennstedt processes. However, the use of alternative carbene sources provides access to different substitution patterns and functional group modifications that expand the synthetic utility of these ring expansion strategies. The broad substrate scope and high functional group compatibility of these methods make them particularly valuable for pharmaceutical and materials chemistry applications.
The electronic configuration of 3-chloropyridine is characterized by significant perturbations to the pyridine ring’s π-system due to chlorine’s inductive (-I) and resonance (-R) effects. Density functional theory (DFT) calculations reveal that the chlorine substituent at the meta position reduces electron density at the ortho and para positions, with the highest occupied molecular orbital (HOMO) primarily localized on the pyridine π-system [2] [3]. The HOMO-1 orbital, in contrast, consists of nonbonding chlorine-centered orbitals [3]. This separation of orbital contributions underscores chlorine’s dual role as an electron-withdrawing group (EWG) and a resonance modulator.
Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy confirms that meta-chlorine substitution stabilizes the cationic state less effectively than ortho substitution, as evidenced by adiabatic ionization energies (AIEs) of 8.94 eV for 3-chloropyridine compared to 8.78 eV for 2-chloropyridine [3]. The diminished stabilization arises from poorer orbital overlap in the meta configuration, which limits resonance-assisted charge delocalization.
Nucleophilic aromatic substitution (NAS) in chloropyridines is highly sensitive to substituent position. While 2- and 4-chloropyridines undergo rapid NAS due to resonance stabilization of the Meisenheimer intermediate, 3-chloropyridine exhibits markedly slower kinetics. For example, the rate constant for hydroxide attack on 2-chloropyridine is approximately 103 times greater than for the meta isomer [4] [6]. This disparity stems from differences in electron density distribution:
DFT-based nucleophilicity scales further corroborate these trends, with 4-pyrrolidinopyridine demonstrating 40% greater nucleophilic character than 3-chloropyridine [2].
Solvent polarity profoundly influences NAS mechanisms. In polar aprotic solvents like dimethyl sulfoxide (DMSO), 3-chloropyridine reacts with methoxide ions via a two-step process:
In non-polar media (e.g., toluene), the reaction proceeds through a dissociative mechanism with a rate-limiting step involving chloride departure. Kinetic studies on chromium(III) porphyrin complexes reveal that substitution rates in toluene decrease by 50% compared to DMSO, highlighting the solvent’s role in stabilizing charged intermediates [5].
Under UV irradiation or in the presence of radical initiators (e.g., AIBN), 3-chloropyridine undergoes homolytic C-Cl bond cleavage to generate a pyridinyl radical intermediate. This species participates in chain reactions, such as:
$$ \text{C}5\text{H}4\text{NCl} \xrightarrow{h\nu} \text{C}5\text{H}4\text{N}^\bullet + \text{Cl}^\bullet $$
Subsequent hydrogen abstraction or coupling with alkenes yields substituted pyridines. While direct experimental data on 3-chloropyridine’s radical pathways are limited, analogous systems suggest that meta substitution impedes radical stabilization due to reduced conjugation with the nitrogen lone pair [3].
Flammable;Irritant